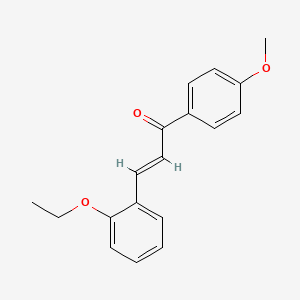

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

“(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). The compound features a 4-methoxyphenyl group at ring A and a 2-ethoxyphenyl substituent at ring B. Chalcones are widely studied for their structural versatility, biological activities, and supramolecular properties. The ethoxy and methoxy groups in this compound are electron-donating substituents, influencing electronic distribution, solubility, and intermolecular interactions. Its stereochemistry (E-configuration) ensures planarity, critical for π-π stacking and conjugation effects .

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(20-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCZJHXAKSQQIX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-ethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: The compound is used in the development of organic materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences Among Chalcone Derivatives

Key Insights :

Key Insights :

- Electronegative Substitutions : Halogens (Br, F) and hydroxyl groups improve activity by enhancing hydrogen bonding and dipole interactions. The target compound lacks these groups, suggesting lower potency .

- Steric Effects : The ortho-ethoxy group in the target compound may hinder binding to biological targets compared to para-substituted derivatives like Cardamonin .

Supramolecular and Crystallographic Comparisons

- Crystal Packing : Chalcone2 (4-ethoxy) forms more ordered crystals due to para-substitution symmetry, while the target compound’s ortho-ethoxy disrupts packing, as shown via Hirshfeld surface analysis .

- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 4′-hydroxy-4-methoxychalcone) exhibit stronger O–H···O interactions, absent in the target compound due to ethoxy’s lack of hydrogen-bond donors .

Biological Activity

The compound (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone, belongs to a class of organic compounds characterized by an α,β-unsaturated carbonyl system. Chalcones have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Molecular Formula

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

Structural Features

Chalcones typically consist of two aromatic rings connected by a three-carbon chain with a carbonyl group. The specific substitutions on the phenyl rings in this compound influence its biological activity.

| Property | Value |

|---|---|

| InChI | InChI=1S/C18H18O3 |

| InChIKey | HYBFQDVMWAEADR-FMIVXFBMSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |

Anticancer Properties

Research indicates that chalcones exhibit significant anticancer activity through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Studies demonstrate that this compound can cause cell cycle arrest at the G2/M phase in several cancer cell lines, thereby inhibiting proliferation.

Antimicrobial Activity

Chalcones possess notable antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Antifungal Effects : Similar studies have reported antifungal activity against common fungal strains, further supporting its potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are linked to their ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Modulation : Research shows that this compound can downregulate the expression of TNF-alpha and IL-6 in activated macrophages.

- Inhibition of COX Enzymes : The compound also exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The mechanism of action for this compound involves several biochemical interactions:

- Michael Addition : The α,β-unsaturated carbonyl structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and signaling pathways.

- Receptor Interaction : The compound may interact with various cellular receptors, influencing downstream signaling cascades involved in cell survival and proliferation.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use as an antimicrobial agent in treating infections caused by resistant strains.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects demonstrated that the compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential for treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.